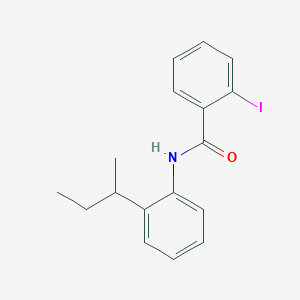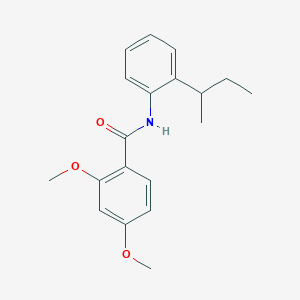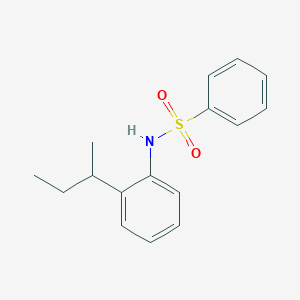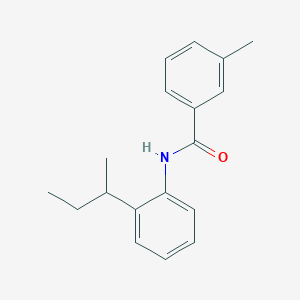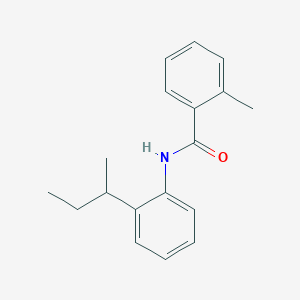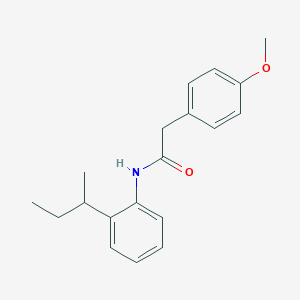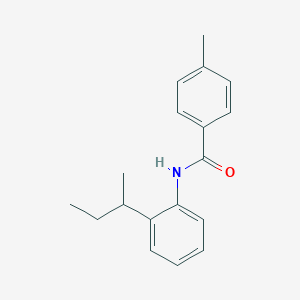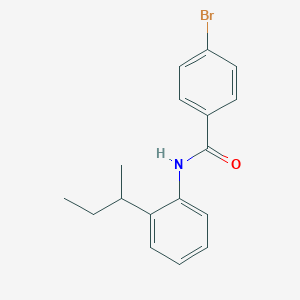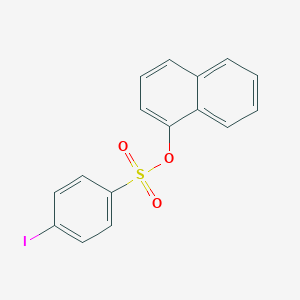
1-Naphthyl 4-iodobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthyl 4-iodobenzenesulfonate is a chemical compound that has been widely used in scientific research for many years. This compound has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mécanisme D'action
The mechanism of action of 1-Naphthyl 4-iodobenzenesulfonate involves its ability to bind to the active site of certain enzymes, thereby preventing their activity. Specifically, this compound has been found to bind to the active site of protein tyrosine phosphatases, thereby inhibiting their ability to dephosphorylate target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Naphthyl 4-iodobenzenesulfonate are primarily related to its ability to inhibit certain enzymes. This inhibition can have a number of downstream effects, including the regulation of cell signaling pathways and the modulation of cellular processes such as proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Naphthyl 4-iodobenzenesulfonate in lab experiments is its potency as an inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research involving 1-Naphthyl 4-iodobenzenesulfonate. One potential area of study is the development of more specific inhibitors of protein tyrosine phosphatases, which could have important therapeutic applications in the treatment of cancer and other diseases. Another potential direction is the exploration of the effects of this compound on other cellular processes, such as apoptosis and autophagy. Finally, further research is needed to fully understand the potential limitations and off-target effects of this compound in experimental settings.
Méthodes De Synthèse
The synthesis of 1-Naphthyl 4-iodobenzenesulfonate is a relatively straightforward process. It can be synthesized by reacting 1-naphthol with p-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-Naphthyl 4-iodobenzenesulfonate has been widely used in scientific research as a potent inhibitor of certain enzymes. It has been found to be particularly effective in inhibiting the activity of protein tyrosine phosphatases, which are important enzymes involved in the regulation of cell signaling pathways. This compound has also been used in the study of other enzymes such as protein phosphatase 1 and 2A.
Propriétés
Formule moléculaire |
C16H11IO3S |
|---|---|
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
naphthalen-1-yl 4-iodobenzenesulfonate |
InChI |
InChI=1S/C16H11IO3S/c17-13-8-10-14(11-9-13)21(18,19)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Clé InChI |
VQYVOUSWSVXCME-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



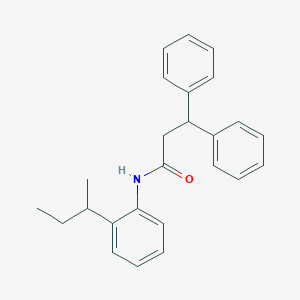
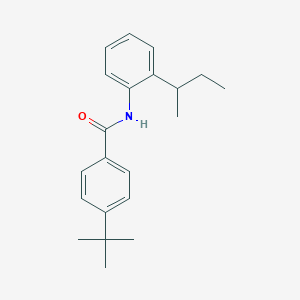
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
